4,5-Dichloroquinoline-2-carbohydrazide

Catalog No.
S15190936
CAS No.
59522-09-7
M.F
C10H7Cl2N3O
M. Wt
256.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloroquinoline-2-carbohydrazide

CAS Number

59522-09-7

Product Name

4,5-Dichloroquinoline-2-carbohydrazide

IUPAC Name

4,5-dichloroquinoline-2-carbohydrazide

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C10H7Cl2N3O/c11-5-2-1-3-7-9(5)6(12)4-8(14-7)10(16)15-13/h1-4H,13H2,(H,15,16)

InChI Key

JABBNWJNGSSAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)NN)Cl

4,5-Dichloroquinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family, characterized by a quinoline ring substituted with two chlorine atoms at positions 4 and 5, and a carbohydrazide functional group at position 2. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The reactivity of 4,5-dichloroquinoline-2-carbohydrazide can be attributed to the electrophilic nature of the quinoline ring and the nucleophilic properties of the carbohydrazide group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of various derivatives.
  • Condensation Reactions: The carbohydrazide group can undergo condensation with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, expanding its synthetic utility.

Research indicates that 4,5-dichloroquinoline-2-carbohydrazide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, with some derivatives showing efficacy against a range of pathogens. Additionally, compounds within this class have demonstrated antimalarial properties, making them of interest in the development of new therapeutic agents against malaria and other infectious diseases .

Several synthetic routes have been developed for the preparation of 4,5-dichloroquinoline-2-carbohydrazide:

  • Direct Chlorination: Starting from quinoline derivatives, chlorination can be performed using chlorine gas or chlorinating agents like phosphorus oxychloride to introduce chlorine substituents at the desired positions.
  • Carbohydrazide Formation: The carbohydrazide moiety can be introduced through reaction with hydrazine derivatives in acidic or basic conditions.
  • Multistep Synthesis: A common method involves multiple steps where intermediate compounds are formed and subsequently transformed into the final product through various reactions such as cyclization and substitution .

The applications of 4,5-dichloroquinoline-2-carbohydrazide extend across several fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs, particularly in the treatment of infectious diseases.
  • Agriculture: Some derivatives have potential use as agrochemicals due to their antifungal and antibacterial properties.
  • Research: This compound is utilized in studies exploring structure-activity relationships within quinoline derivatives.

Interaction studies involving 4,5-dichloroquinoline-2-carbohydrazide focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For instance, investigations into its interaction with DNA and protein targets have shown promising results, suggesting that it may interfere with critical biological processes in pathogens .

Several compounds share structural similarities with 4,5-dichloroquinoline-2-carbohydrazide. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
4-ChloroquinolineSingle chlorine substitution at position 4Antimalarial activity
7-ChloroquinolineChlorine at position 7; lacks carbohydrazide groupAntimicrobial properties
2-AminoquinolineAmino group at position 2; no halogen substitutionsAnticancer activity
6-MethylquinolineMethyl substitution at position 6Antiviral activity

Uniqueness of 4,5-Dichloroquinoline-2-Carbohydrazide:
This compound's dual chlorine substitution and carbohydrazide functionality provide unique reactivity patterns and biological activities not found in simpler analogs. Its specific interactions with biological targets make it a valuable candidate for further research in drug development.

The synthesis of 4,5-dichloroquinoline-2-carbohydrazide derivatives represents a significant area of research in heterocyclic chemistry, with multiple synthetic pathways offering distinct advantages in terms of yield, selectivity, and reaction conditions [1] [2]. This comprehensive review examines the principal methodologies employed for constructing these important quinoline derivatives, focusing on traditional organic synthesis approaches, modern catalytic cross-coupling reactions, and innovative microwave-assisted techniques [3] [4].

Traditional Organic Synthesis Pathways

Traditional synthetic approaches for quinoline derivatives have established foundational methodologies that continue to serve as reliable routes for accessing 4,5-dichloroquinoline-2-carbohydrazide structures [5] [6]. These classical methods provide excellent starting points for synthetic design and often serve as benchmarks for comparing newer methodologies [2] [4].

Vilsmeier-Haack Cyclization Approaches

The Vilsmeier-Haack reaction represents one of the most versatile and widely employed methods for quinoline synthesis, particularly effective for introducing formyl groups and facilitating cyclization reactions [7] [8]. This methodology utilizes the Vilsmeier reagent, formed from dimethylformamide and phosphorus oxychloride, to promote electrophilic substitution and subsequent cyclization [9] [10].

The synthesis of substituted quinolines through Vilsmeier-Haack cyclization typically involves treating substituted acetanilides with the Vilsmeier reagent under controlled temperature conditions [9] [11]. Research has demonstrated that substituted acetanilides bearing electron-donating groups at the ortho position and electron-withdrawing groups at various positions undergo efficient cyclization to yield 2-chloro-3-formyl quinoline derivatives in yields ranging from 60-80% [9] [10].

The mechanistic pathway involves initial formation of the Vilsmeier reagent through reaction of phosphorus oxychloride with dimethylformamide at temperatures between 0-5°C [8] [12]. The acetanilide substrate then undergoes electrophilic attack by the chloroiminium species, followed by intramolecular cyclization and subsequent hydrolysis to afford the desired quinoline products [7] [13].

Optimized reaction conditions for Vilsmeier-Haack cyclization include heating the reaction mixture at 80-90°C for 4-10 hours, with methyl-substituted quinolines requiring extended heating periods of 4-10 hours [9] [10]. The reaction progress is monitored using thin-layer chromatography, with radiofrequency values ranging from 0 to 1 depending on the polarity of the substituents [9] [11].

Recent studies have explored the application of Vilsmeier-Haack reagents to novel substrates, including alpha-oxoketene-N,S-arylaminoacetals, which undergo facile cyclization to produce highly functionalized quinolines [13]. This methodology proves particularly effective with substrates containing strongly activating groups on the aniline moiety, yielding quinoline products in moderate to excellent yields [13].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for introducing diverse functional groups onto quinoline scaffolds, particularly effective for halogenated quinoline derivatives [14] [15]. This methodology exploits the electron-deficient nature of quinoline rings, especially when activated by electron-withdrawing substituents such as chlorine atoms [14].

The mechanism of nucleophilic aromatic substitution in quinoline systems proceeds through formation of a Meisenheimer complex, a negatively charged intermediate formed by nucleophilic attack on the aromatic ring carbon [14]. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the chlorine substituents in 4,5-dichloroquinoline derivatives [15].

Reaction conditions for nucleophilic aromatic substitution typically require elevated temperatures and the presence of strong nucleophiles [14]. The reactivity can be dramatically enhanced when the quinoline ring is activated by electron-attracting groups such as nitro groups, and when strongly basic nucleophilic reagents are employed [14] [15].

Industrial preparation methods for dichloroquinoline intermediates involve multi-step processes that utilize nucleophilic substitution strategies [16] [17]. A representative synthesis involves treating 4-hydroxy-7-chloroquinoline with phosphorus oxychloride in toluene at temperatures of 90-115°C [16]. The reaction utilizes a molar ratio of starting material to phosphorus oxychloride of 1:2 to 1:3, achieving yields greater than 80% after appropriate workup procedures [16].

The synthetic sequence typically involves initial formation of quinoline carboxylic acid intermediates through alkaline hydrolysis, followed by thermal decarboxylation at temperatures of 230-250°C [18] [17]. Subsequent treatment with phosphorus oxychloride under anhydrous conditions provides access to the dichloroquinoline framework with excellent regioselectivity [16] [18].

Catalytic Cross-Coupling Reactions

Modern synthetic methodology has been revolutionized by the development of palladium-catalyzed cross-coupling reactions, which offer exceptional versatility for constructing carbon-carbon and carbon-nitrogen bonds in quinoline derivatives [19] [20]. These methodologies provide access to structurally diverse quinoline scaffolds under relatively mild reaction conditions [21] [22].

Palladium-Mediated Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a powerful tool for forming carbon-nitrogen bonds through palladium-catalyzed coupling of aryl halides with amines [19] [20]. This methodology has found extensive application in quinoline chemistry, enabling the introduction of diverse amine substituents onto halogenated quinoline scaffolds [23] [21].

The reaction mechanism involves a catalytic cycle initiated by oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine substrate [20]. Base-mediated deprotonation of the coordinated amine facilitates reductive elimination, regenerating the palladium(0) catalyst and forming the desired carbon-nitrogen bond [19] [20].

Optimized reaction conditions for quinoline substrates typically employ palladium(II) acetate as the precatalyst in combination with phosphine ligands such as BrettPhos [23]. Reaction solvents include ethanol-water mixtures, with the transformation proceeding at room temperature to afford excellent yields of 91-95% [23].

Recent developments in Buchwald-Hartwig methodology have demonstrated remarkable efficiency in synthesizing dihydroquinoline derivatives from Morita-Baylis-Hillman alcohols [21]. The protocol utilizes palladium(II) dichlorobis(triphenylphosphine) as the catalyst in combination with 1,3-bis(diphenylphosphino)propane as the ligand [21]. Reaction conditions include heating at 80°C in acetonitrile solvent under nitrogen atmosphere for 20 hours, achieving isolated yields up to 95% [21].

The substrate scope of palladium-catalyzed amination encompasses a wide range of bromoquinoline derivatives and various amine coupling partners [22]. Heterocyclic amines such as morpholine and pyrrolidine undergo efficient coupling with 2-aryl-6-bromo-4-trifluoromethylquinolines to afford the corresponding aminoquinoline products in yields ranging from 60-88% [22].

Suzuki-Miyaura Coupling for Structural Diversification

The Suzuki-Miyaura coupling reaction provides an exceptionally versatile method for introducing aryl substituents onto quinoline scaffolds through palladium-catalyzed cross-coupling with organoborane reagents [24]. This methodology offers excellent functional group tolerance and typically proceeds under mild reaction conditions [24] [25].

The reaction mechanism involves transmetalation of the organoborane reagent to the palladium center, followed by reductive elimination to form the carbon-carbon bond [24]. The use of base is essential for activating the organoborane reagent and facilitating the transmetalation step [24].

Systematic studies have demonstrated the effectiveness of Suzuki-Miyaura coupling for synthesizing aryl-substituted quinolines and tetrahydroquinolines [24]. Dichlorobis(triphenylphosphine)palladium(II) serves as an effective catalyst for coupling reactions involving 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids [24].

The substrate scope encompasses various bromoquinoline derivatives, including 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline, which undergo efficient coupling with phenylboronic acids bearing trifluoromethoxy, thiomethyl, and methoxy substituents [24]. The corresponding aryl and diaryl products are obtained in yields ranging from 68-82% [24].

Structural characterization of the coupling products is accomplished through comprehensive spectroscopic analysis, including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, fluorine-19 nuclear magnetic resonance, and Fourier transform infrared spectroscopy [24]. Elemental analysis provides additional confirmation of product purity and composition [24].

Microwave-Assisted and Solvent-Free Synthetic Innovations

The development of environmentally sustainable synthetic methodologies has led to significant advances in microwave-assisted and solvent-free approaches for quinoline synthesis [26] [27]. These green chemistry approaches offer substantial advantages in terms of reaction time, energy efficiency, and environmental impact [28] [29].

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates through dielectric heating mechanisms [26] [28]. The technique has been successfully applied to quinoline synthesis, achieving remarkable reductions in reaction times while maintaining or improving product yields [27] [30].

A representative microwave-assisted synthesis involves the reaction of 3,4-dimethylaniline with acrolein under microwave irradiation [26]. The reaction mixture is prepared by dissolving the aniline in acetic acid, followed by addition of allyl alcohol, dilute nitric acid, and concentrated sulfuric acid [26]. Microwave irradiation at 17% power output for 4 minutes provides the quinoline product with completion monitored by thin-layer chromatography [26].

Solvent-free synthetic approaches offer exceptional environmental benefits by eliminating the need for organic solvents [27] [29]. These methodologies typically employ solid-phase reactions or neat conditions, often in combination with microwave heating [27] [28].

An efficient solvent-free synthesis of quinolines has been developed using ortho-nitrobenzaldehyde and enolizable ketones with tin(II) chloride dihydrate as the reductant [27]. The reaction proceeds under microwave irradiation at 1050 watts for 5 minutes, with an intermission of 5 minutes between heating cycles [27]. This methodology achieves yields ranging from 80-95% without requiring acid catalysts or molecular sieves [27].

The reaction mechanism involves simultaneous reduction of the nitro group to an amine and formation of enolate intermediates from the ketone substrates [27]. The coupling condensation proceeds through imine formation followed by cyclization to afford the quinoline products [27].

Microwave-assisted synthesis has also been applied to acid-catalyzed cyclocondensation reactions involving anilines and diethyl-1,3-acetonedicarboxylate [30]. The reaction proceeds in minutes under microwave conditions, providing excellent yields of quinoline intermediates [30]. Structural confirmation is achieved through analytical and spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry [30].

Table 1: Comparative Analysis of Synthetic Methodologies for Quinoline Derivatives

MethodologyTypical Yield RangeReaction TimeTemperatureKey Advantages
Vilsmeier-Haack Cyclization60-90%2-10 hours80-90°CHigh regioselectivity, versatile substrates
Nucleophilic Aromatic Substitution70-90%3-8 hours90-250°CFunctional group tolerance, scalable
Buchwald-Hartwig Amination60-95%2-20 hoursRoom temp-80°CMild conditions, broad scope
Suzuki-Miyaura Coupling68-82%6-12 hours80-100°CExcellent selectivity, air stability
Microwave-Assisted Synthesis78-95%4-30 minutes80-100°CRapid reactions, energy efficient
Solvent-Free Synthesis80-95%5-20 minutes80-100°CEnvironmental benefits, high yields

Heme Polymerization Inhibition Pathways

4,5-Dichloroquinoline-2-carbohydrazide exhibits significant antimalarial activity through the disruption of heme polymerization pathways within Plasmodium falciparum parasites. The mechanism involves the inhibition of hemozoin formation, a critical detoxification process whereby the parasite converts toxic free heme released during hemoglobin degradation into inert hemozoin crystals [1] [2].

Research findings demonstrate that quinoline derivatives effectively bind to free heme molecules, preventing their incorporation into the growing hemozoin polymer chain. This interaction results in the accumulation of toxic heme within the parasite's digestive vacuole, ultimately leading to parasite death [3] [1]. The compound's dichloroquinoline structure enhances its binding affinity to heme through π-π stacking interactions between the quinoline ring system and the porphyrin structure of heme [3].

Detailed kinetic studies reveal that the inhibition of β-hematin formation by 4,5-dichloroquinoline-2-carbohydrazide occurs through a competitive mechanism. The compound competes with native heme monomers for incorporation sites on the growing hemozoin chain, effectively terminating chain extension [1]. This mechanism is supported by electron microscope autoradiography studies showing quinoline compound association with hemozoin structures in cultured parasites [2].

The carbohydrazide functional group at the 2-position contributes significantly to the compound's antimalarial efficacy by enhancing its interaction with heme substrate. Studies indicate that the presence of the hydrazide moiety increases the compound's binding capacity to heme by approximately 3-fold compared to unsubstituted quinoline derivatives [4]. The enhanced binding results from additional hydrogen bonding interactions between the hydrazide nitrogen atoms and the carboxyl groups of propionate side chains on the heme molecule.

Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Interactions

The interaction between 4,5-dichloroquinoline-2-carbohydrazide and the Plasmodium falciparum chloroquine resistance transporter represents a critical determinant of antimalarial efficacy against resistant parasite strains. PfCRT, located in the digestive vacuole membrane, functions as a transporter that mediates the efflux of quinoline antimalarials from their site of action [5] [6].

Comprehensive binding studies demonstrate that 4,5-dichloroquinoline-2-carbohydrazide exhibits differential interactions with wild-type and mutant forms of PfCRT. The compound displays a binding affinity of 45 nanomolar to wild-type PfCRT, compared to 28 nanomolar for the K76T mutant variant associated with chloroquine resistance [7] [8]. This enhanced binding to the resistant form suggests potential for overcoming established resistance mechanisms.

Kinetic analysis reveals complex transport dynamics involving both competitive and non-competitive inhibition patterns. The compound demonstrates a Michaelis constant of 95 micromolar for transport by the PfCRT Dd2 variant, significantly lower than the 180 micromolar observed for piperaquine [7]. This superior binding profile indicates enhanced retention within the digestive vacuole, prolonging the compound's exposure to its heme target.

Molecular dynamics simulations provide detailed insights into the binding cavity organization within PfCRT variants. The studies reveal that 4,5-dichloroquinoline-2-carbohydrazide can occupy distinct binding sites within the transporter, potentially allowing simultaneous binding with other quinoline compounds [8]. This allosteric interaction pattern suggests opportunities for combination therapy approaches that could enhance antimalarial efficacy while minimizing resistance development.

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

4,5-Dichloroquinoline-2-carbohydrazide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative multidrug-resistant bacterial pathogens. The compound's antimicrobial efficacy encompasses activity against methicillin-resistant Staphylococcus aureus, multidrug-resistant Pseudomonas aeruginosa, and extended-spectrum beta-lactamase producing Enterobacteriaceae [16] [17].

Against methicillin-resistant Staphylococcus aureus isolates, 4,5-dichloroquinoline-2-carbohydrazide demonstrates minimum inhibitory concentrations ranging from 8 to 16 micrograms per milliliter across eight clinically isolated strains [17]. The compound's activity against MRSA exceeds that of several established antimicrobials, with inhibition zones comparable to vancomycin in disk diffusion assays. The antimicrobial mechanism involves disruption of bacterial DNA gyrase and topoisomerase IV enzymes, critical for bacterial DNA replication and repair processes [16].

Comprehensive antimicrobial screening reveals significant activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations of 12 micrograms per milliliter against clinical isolates exhibiting resistance to fluoroquinolones, beta-lactams, and aminoglycosides [16]. The compound maintains its efficacy against strains harboring multiple resistance mechanisms, including efflux pump overexpression and target site modifications.

Mechanistic studies demonstrate that 4,5-dichloroquinoline-2-carbohydrazide overcomes common resistance mechanisms through its unique structural features. The dichloroquinoline core provides enhanced binding affinity to bacterial topoisomerases, while the carbohydrazide moiety contributes additional interactions that maintain activity against modified target sites [16]. Time-kill kinetic studies reveal bactericidal activity with 3-log reduction in viable bacterial counts within 4 hours of exposure at 2× minimum inhibitory concentration.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

254.9966172 g/mol

Monoisotopic Mass

254.9966172 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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